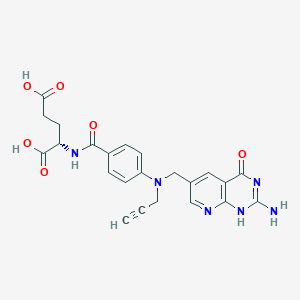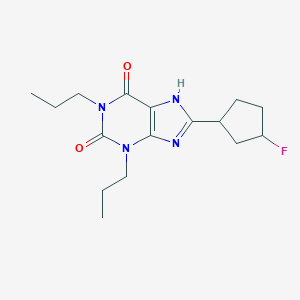
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 900776, is a potent and selective inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is activated when cells are exposed to genotoxic stress. SCH 900776 has been extensively studied for its potential use in cancer therapy, as it has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy.
作用機序
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 is a selective inhibitor of Chk1, which is a protein kinase that plays a crucial role in the DNA damage response pathway. When cells are exposed to genotoxic stress, Chk1 is activated and inhibits cell cycle progression to allow time for DNA repair. Inhibition of Chk1 by 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 results in the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents and radiation therapy.
生化学的および生理学的効果
In preclinical studies, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy in a variety of cancer cell lines and animal models. In addition, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been shown to induce cell death in neuroblastoma cells.
実験室実験の利点と制限
One advantage of using 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 in lab experiments is its selectivity for Chk1, which allows for more targeted inhibition of the DNA damage response pathway. However, one limitation is that 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776. One area of interest is the development of combination therapies that include 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 and other DNA-damaging agents or radiation therapy. Another area of interest is the investigation of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 as a potential treatment for other types of cancer, such as breast cancer or ovarian cancer. Finally, further studies are needed to better understand the potential off-target effects of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 and to develop more selective inhibitors of Chk1.
合成法
The synthesis of 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been described in several publications. One of the most commonly used methods involves the reaction of 8-bromo-3-cyclopentyl-1,3-dipropylxanthine with potassium fluoride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone in dimethylformamide. The resulting intermediate is then treated with 3-fluorobenzyl chloride in the presence of cesium carbonate to yield 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776.
科学的研究の応用
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the effectiveness of DNA-damaging agents and radiation therapy in preclinical models of cancer. In addition, 8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione 900776 has been investigated as a potential treatment for neuroblastoma, a type of childhood cancer.
特性
CAS番号 |
117723-68-9 |
|---|---|
製品名 |
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
分子式 |
C16H23FN4O2 |
分子量 |
322.38 g/mol |
IUPAC名 |
8-(3-fluorocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H23FN4O2/c1-3-7-20-14-12(15(22)21(8-4-2)16(20)23)18-13(19-14)10-5-6-11(17)9-10/h10-11H,3-9H2,1-2H3,(H,18,19) |
InChIキー |
FXAHKKPGGSARCX-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(C3)F |
同義語 |
8-(3-Fluorocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



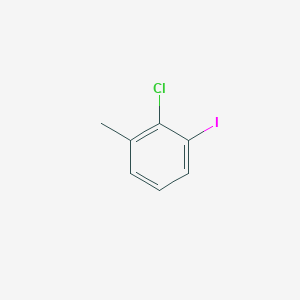
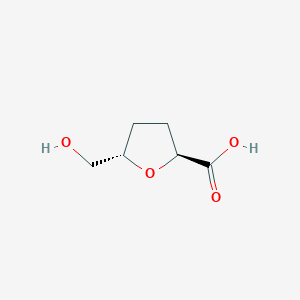
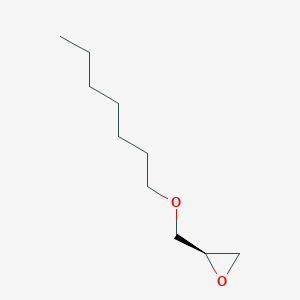
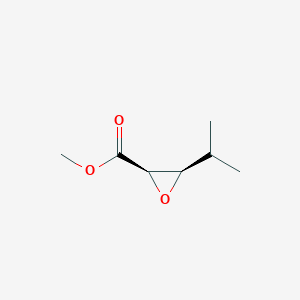
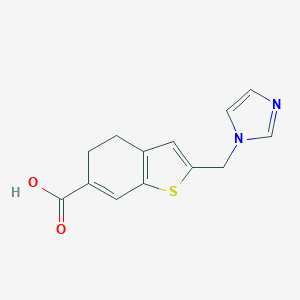
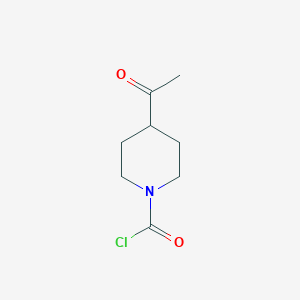
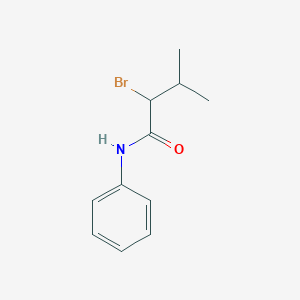
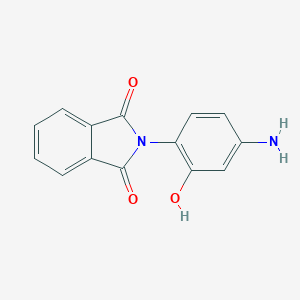
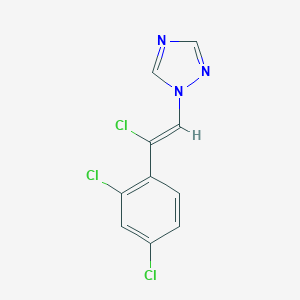
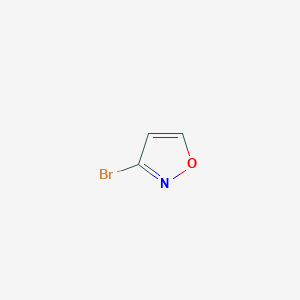
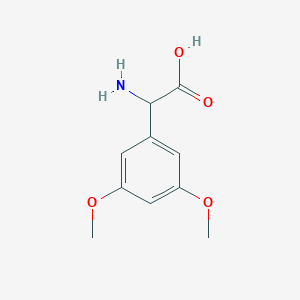
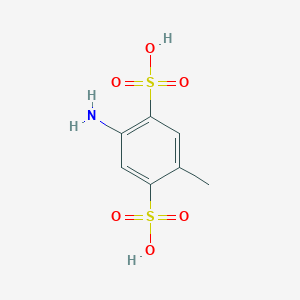
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)
